molecular formula C11H9IO3 B11805453 Ethyl 6-iodobenzofuran-3-carboxylate CAS No. 1363405-51-9

Ethyl 6-iodobenzofuran-3-carboxylate

Cat. No.: B11805453
CAS No.: 1363405-51-9
M. Wt: 316.09 g/mol
InChI Key: OFRWVMXEYADRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-iodobenzofuran-3-carboxylate: is a chemical compound with the molecular formula C11H9IO3. It is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings. The presence of an iodine atom at the 6-position and an ethyl ester group at the 3-position of the benzofuran ring makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-iodobenzofuran-3-carboxylate typically involves the iodination of benzofuran derivatives. One common method includes the reaction of 6-iodobenzofuran with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-iodobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various aryl or alkyl benzofuran derivatives.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydrobenzofuran derivatives.

Mechanism of Action

The mechanism of action of ethyl 6-iodobenzofuran-3-carboxylate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. Additionally, the benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • Ethyl 6-bromobenzofuran-3-carboxylate
  • Ethyl 6-chlorobenzofuran-3-carboxylate
  • Ethyl 6-fluorobenzofuran-3-carboxylate

Comparison: Ethyl 6-iodobenzofuran-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding and different electronic effects, making it a valuable compound in various research applications .

Properties

IUPAC Name

ethyl 6-iodo-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IO3/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRWVMXEYADRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=C1C=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232800
Record name 3-Benzofurancarboxylic acid, 6-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363405-51-9
Record name 3-Benzofurancarboxylic acid, 6-iodo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363405-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzofurancarboxylic acid, 6-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.